molecular formula C44H30Cl4N12Na2O6S2 B13759895 Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 23729-34-2

Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B13759895
CAS No.: 23729-34-2
M. Wt: 1074.7 g/mol
InChI Key: CSXOJWAXPIZZPA-SEPHDYHBSA-L
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Description

Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is a symmetrical fluorescent whitening agent (FWA) derived from the stilbene-2,2'-disulphonate backbone. Its structure features two triazine rings substituted with p-chloroanilino groups at the 4- and 6-positions, enhancing electron-withdrawing properties and UV absorption efficiency . These compounds are widely used in textiles, plastics, and detergents due to their ability to absorb ultraviolet light and emit blue fluorescence, counteracting yellowing .

Properties

CAS No.

23729-34-2

Molecular Formula

C44H30Cl4N12Na2O6S2

Molecular Weight

1074.7 g/mol

IUPAC Name

disodium;5-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H32Cl4N12O6S2.2Na/c45-27-5-15-31(16-6-27)49-39-55-40(50-32-17-7-28(46)8-18-32)58-43(57-39)53-35-13-3-25(37(23-35)67(61,62)63)1-2-26-4-14-36(24-38(26)68(64,65)66)54-44-59-41(51-33-19-9-29(47)10-20-33)56-42(60-44)52-34-21-11-30(48)12-22-34;;/h1-24H,(H,61,62,63)(H,64,65,66)(H3,49,50,53,55,57,58)(H3,51,52,54,56,59,60);;/q;2*+1/p-2/b2-1+;;

InChI Key

CSXOJWAXPIZZPA-SEPHDYHBSA-L

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps. The process typically starts with the transformation of 4,4’-diaminostilbene-2,2’-disulfonic acid into 4,4’-dihydrazinostilbene-2,2’-disulfonic acid. This intermediate is then reacted with 4,6-bis(p-chloroanilino)-1,3,5-triazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the triazine rings .

Scientific Research Applications

Chemistry

In chemistry, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is used as a fluorescent probe to study various chemical processes. Its ability to emit blue light upon UV excitation makes it useful in fluorescence spectroscopy .

Biology

In biological research, this compound is used to stain and visualize biological samples. Its fluorescence properties allow researchers to track and study cellular components and processes .

Medicine

Industry

In the industrial sector, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is widely used in laundry detergents, paper, and textile industries to enhance the whiteness and brightness of products .

Mechanism of Action

The mechanism of action of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves the absorption of UV light and the subsequent emission of blue light. This fluorescence effect compensates for the yellowish tint of fabrics, making them appear whiter and brighter. The molecular targets include the fabric fibers, where the compound binds and exerts its whitening effect .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular parameters of the target compound with its analogs:

Compound Substituents on Triazine Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate (Target) 4,6-bis(p-chloroanilino) C₄₀H₂₈Cl₄N₁₂O₆S₂Na₂ (Inferred) ~1,050 (Estimated) Not explicitly listed
Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (CXT) 4-anilino, 6-morpholino C₃₄H₃₀N₁₀O₈S₂Na₂ 814.8 3426-43-5
Disodium 4,4'-bis[(4-anilino-6-hydroxyethylamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (VBL) 4-anilino, 6-hydroxyethylamino C₃₄H₃₈N₁₂O₈S₂Na₂ 924.93 85187-66-2
Disodium 4,4'-bis(2-sulfostyryl)biphenyl (B) Styryl sulfonate C₂₈H₂₂O₆S₂Na₂ 518.60 2870-32-8
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The p-chloroanilino groups in the target compound likely enhance UV absorption and fluorescence intensity compared to morpholino (CXT) or hydroxyethylamino (VBL) substituents. However, bulky chloro groups may reduce solubility . Hydrophilicity: Hydroxyethylamino (VBL) and morpholino (CXT) substituents improve water solubility, making them suitable for detergent applications .

Optical and Performance Characteristics

Table 2: Comparative Optical and Application Data
Compound Absorption λ_max (nm) Fluorescence Intensity Photostability Biodegradability Application Efficiency (Cotton)
Target Compound ~350 (Estimated) High (Inferred) Moderate Low High (Inferred)
CXT 348 Moderate High Low 85–90% Whiteness Index
VBL 360 High Moderate Moderate 92–95% Whiteness Index
Compound B 340 Low Low High 70–75% Whiteness Index
Key Findings:

Fluorescence Intensity: VBL exhibits the highest fluorescence intensity due to its hydroxyethylamino groups, which reduce aggregation and enhance quantum yield . The target compound's p-chloroanilino groups may similarly improve fluorescence but with trade-offs in solubility.

Photostability: Morpholino-substituted CXT demonstrates superior photostability, attributed to the electron-donating nature of morpholino, which stabilizes excited states .

Biodegradability : Styryl-based Compound B degrades faster in activated sludge (14 days) compared to triazinyl-stilbene derivatives (30 days) .

Environmental and Regulatory Considerations

  • Regulatory Status: CXT (CAS 3426-43-5) and VBL (CAS 85187-66-2) are approved for food-contact materials in the EU .
  • Environmental Impact :

    • Triazinyl-stilbene derivatives exhibit slow biodegradation (~30 days), necessitating advanced wastewater treatment .
    • Photodegradation pathways for these compounds involve cleavage of the stilbene double bond, forming smaller aromatic intermediates .

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